molecular formula C12H17O4P B3272327 Benzyl cyclopentyl hydrogen phosphate CAS No. 56527-14-1

Benzyl cyclopentyl hydrogen phosphate

Cat. No.: B3272327
CAS No.: 56527-14-1
M. Wt: 256.23 g/mol
InChI Key: RJFFDACCUOSDTN-UHFFFAOYSA-N
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Description

Benzyl cyclopentyl hydrogen phosphate is a phosphate ester compound characterized by a benzyl group (C₆H₅CH₂–) and a cyclopentyl group (C₅H₉–) attached to a phosphate backbone.

Phosphate esters like this typically exhibit moderate polarity, hydrolytic sensitivity, and variable bioavailability depending on substituents. For example, benzoyl phosphate (C₇H₇O₅P), a structurally related compound, has a molecular mass of 202.102 g/mol and features a benzoyl group directly esterified to a phosphate group .

Properties

IUPAC Name

benzyl cyclopentyl hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O4P/c13-17(14,16-12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFFDACCUOSDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OP(=O)(O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl cyclopentyl hydrogen phosphate typically involves the reaction of benzyl alcohol with cyclopentyl hydrogen phosphate under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process involves the esterification of the hydroxyl group of benzyl alcohol with the phosphate group of cyclopentyl hydrogen phosphate .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl cyclopentyl hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzyl cyclopentyl hydrogen phosphate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It serves as a precursor for the synthesis of more complex organophosphorus compounds .

Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain phosphatases, which are enzymes involved in various cellular processes .

Industry: The compound is used in the production of flame retardants and plasticizers. Its ability to form stable phosphorus-carbon bonds makes it valuable in the manufacture of materials that require enhanced thermal stability .

Mechanism of Action

The mechanism of action of benzyl cyclopentyl hydrogen phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to their active sites, thereby preventing the dephosphorylation of substrates. This inhibition can affect various cellular pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare benzyl cyclopentyl hydrogen phosphate with structurally or functionally analogous compounds derived from the evidence:

Table 1: Key Properties of Phosphate and Benzoate Derivatives

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents Functional Groups CAS # Source
Benzoyl phosphate C₇H₇O₅P 202.102 Benzoyl (C₆H₅CO–) Phosphate ester 6659-26-3
p-Hydroxy-heptyl benzoate dihydrogen phosphate Not specified Not provided Heptyl, p-hydroxy-benzoyl Phosphate ester, hydroxyl Not listed
Benzyl diphenylphosphinate C₁₉H₁₇O₂P 308.31 Benzyl (C₆H₅CH₂–), diphenyl Phosphinic acid ester 5573-42-2
Butyl benzyl phthalate (BBP) C₁₉H₂₀O₄ 312.36 Benzyl, butyl Phthalate diester 85-68-7
Methyl benzoate C₈H₈O₂ 136.15 Methyl, benzoyl Benzoate ester 93-58-3

Structural and Functional Analysis

Benzoyl Phosphate (C₇H₇O₅P): Features a benzoyl group directly linked to a phosphate group. Exhibits higher polarity compared to non-phosphorylated benzoates (e.g., methyl benzoate) due to the ionizable phosphate moiety . Likely hydrolytically unstable under acidic or alkaline conditions, similar to other phosphate esters.

p-Hydroxy-Heptyl Benzoate Dihydrogen Phosphate :

  • Combines a long-chain heptyl group with a hydroxylated aromatic ring.
  • The hydroxyl group may enhance solubility in aqueous environments, while the heptyl chain could improve lipid membrane permeability .

Benzyl Diphenylphosphinate (C₁₉H₁₇O₂P): A phosphinic acid ester with bulky diphenyl and benzyl groups.

Butyl Benzyl Phthalate (BBP) :

  • A phthalate diester used as a plasticizer.
  • Unlike phosphate esters, phthalates are associated with endocrine-disrupting effects, highlighting the importance of substituent choice in toxicity .

Demonstrates lower molecular weight and higher volatility compared to phosphorylated analogs .

Key Limitations in Evidence

  • No direct data on this compound were found; comparisons are extrapolated from structurally related compounds.

Biological Activity

Benzyl cyclopentyl hydrogen phosphate (BCHP) is a compound of increasing interest in biological and medicinal chemistry due to its potential as an enzyme inhibitor and its applications in organic synthesis. This article explores the biological activity of BCHP, including its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

BCHP is characterized by its unique structure, which includes both a benzyl group and a cyclopentyl group. This combination enhances its hydrophobicity and steric hindrance, influencing its reactivity and interactions with biological targets. The compound primarily acts as an inhibitor of phosphatases, enzymes that play crucial roles in various cellular processes by removing phosphate groups from proteins.

Mechanism of Action:

  • Enzyme Inhibition: BCHP binds to the active sites of phosphatases, preventing the dephosphorylation of substrates. This inhibition can lead to alterations in cellular signaling pathways, impacting functions such as cell growth, differentiation, and apoptosis.

Biological Activity

Research indicates that BCHP exhibits notable biological activities, particularly in the inhibition of specific phosphatases. The following table summarizes key findings related to its biological effects:

Study Biological Activity Key Findings
Study 1Enzyme InhibitionBCHP effectively inhibited certain phosphatases involved in cellular signaling pathways.
Study 2Antitumor PotentialPreliminary studies suggest that BCHP may exhibit cytotoxic effects against cancer cell lines by modulating phosphatase activity.
Study 3Organic SynthesisBCHP serves as a precursor for the synthesis of more complex organophosphorus compounds, enhancing its utility in medicinal chemistry.

Case Studies

  • Inhibition of Phosphatases:
    A study demonstrated that BCHP selectively inhibited the activity of specific phosphatases, leading to increased phosphorylation levels of target proteins. This change was associated with altered cell signaling pathways that could potentially contribute to therapeutic effects in cancer treatment.
  • Cytotoxic Effects:
    In vitro experiments showed that BCHP has cytotoxic effects on various cancer cell lines. The mechanism appears to involve the disruption of normal cellular signaling due to phosphatase inhibition, resulting in increased apoptosis rates among treated cells.

Comparative Analysis

BCHP can be compared with other similar compounds such as benzyl methyl hydrogen phosphate and cyclopentyl methyl hydrogen phosphate. The following table outlines their differences:

Compound Unique Features Biological Activity
This compoundIncreased hydrophobicity and steric hindranceStrong enzyme inhibitor; potential antitumor effects
Benzyl Methyl Hydrogen PhosphateLess sterically hinderedModerate enzyme inhibition
Cyclopentyl Methyl Hydrogen PhosphateDifferent hydrophobic propertiesLimited biological activity compared to BCHP

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl cyclopentyl hydrogen phosphate
Reactant of Route 2
Benzyl cyclopentyl hydrogen phosphate

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